5-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid
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Overview
Description
5-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid is an organic compound characterized by the presence of a methoxy group and a trifluorophenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxybenzoic acid and 2,4,6-trifluorophenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the aryl halide with the boronic acid.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents.
Major Products:
Oxidation: Formation of 5-methoxy-3-(2,4,6-trifluorophenyl)benzaldehyde or this compound.
Reduction: Formation of 5-methoxy-3-(2,4,6-trifluorophenyl)benzyl alcohol or 5-methoxy-3-(2,4,6-trifluorophenyl)benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid depends on its specific application and the molecular targets involved. In general, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The trifluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
- 5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid
- 4-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid
Comparison:
- Structural Differences: The position of the methoxy and trifluorophenyl groups can significantly impact the compound’s chemical and biological properties.
- Unique Properties: 5-Methoxy-3-(2,4,6-trifluorophenyl)benzoic acid may exhibit unique reactivity and selectivity due to the specific arrangement of functional groups, making it distinct from its isomers and analogs.
Properties
IUPAC Name |
3-methoxy-5-(2,4,6-trifluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c1-20-10-3-7(2-8(4-10)14(18)19)13-11(16)5-9(15)6-12(13)17/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWPCQRFPAFKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690572 |
Source
|
Record name | 2',4',6'-Trifluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262008-61-6 |
Source
|
Record name | 2',4',6'-Trifluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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